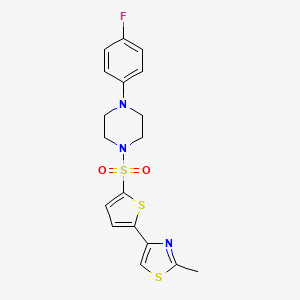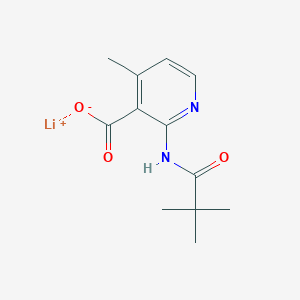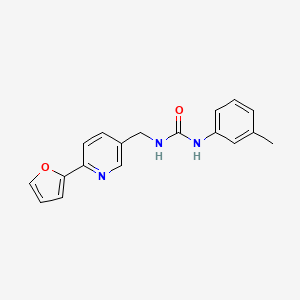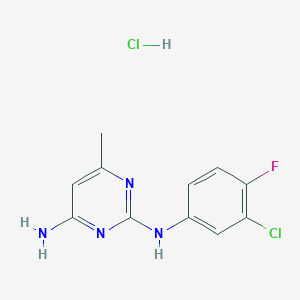
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of complex molecules often involves multi-step reactions, including the addition of functional groups to specific sites on a molecule. For example, thiadiazole derivatives can be synthesized through reactions involving ethanol addition, as demonstrated by the addition of ethanol to the C=N double bonds of methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide and 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide in mixed solvents. These reactions have been characterized using UV and NMR spectroscopy, along with cyclic voltammetry to study the electroreduction characteristics of the substrates and their addition products (Caram, Mirífico, Aimone, & Vasini, 1996).
Molecular Structure Analysis The molecular structure of complex compounds, including those involving heterocyclic derivatives like thiadiazole, is often elucidated through X-ray crystallography. This technique provides detailed insights into the arrangement of atoms within a molecule and the nature of molecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions and Properties Chemical reactions involving thiadiazole derivatives can include cyclocondensation, which is essential for synthesizing potential pharmaceutical agents. The conditions under which these reactions occur, such as refluxing in glacial acetic acid or boiling in ethanol, significantly influence the product distribution between cyclized products and open-chain condensates. Understanding these reaction pathways is vital for the efficient synthesis of desired compounds (Liu, Shih, & Lee, 1992).
Physical Properties Analysis The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are closely related to their molecular structure. Techniques like NMR and UV spectroscopy, along with electrochemical methods, provide valuable information on the physical properties of these compounds, influencing their practical applications and reactivity.
Chemical Properties Analysis The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form complexes with metals, are crucial for the application of thiadiazole derivatives in various fields, including pharmaceuticals and materials science. Studies on the complexation equilibria and spectrophotometric determination of metals with thiadiazole derivatives illustrate the application of these compounds in analytical chemistry (Santana, Sánchez, Arias, & García Montelogo, 1988).
科学的研究の応用
Catalysis and Oxidation Reactions
- The compound has been studied in the context of catalysis, particularly in the oxidation of lignin model compounds with hydrogen peroxide. This reaction is crucial for understanding the reactivity of lignin towards hydrogen peroxide, a key component in various industrial processes (Cui, Chen, Gratzl, & Patt, 1999).
Synthesis and Characterization of Complex Compounds
- Research has focused on the synthesis and characterization of complex compounds containing the molecule. This includes exploring the structural aspects and reaction kinetics of these compounds, contributing to a deeper understanding of their chemical properties and potential applications (Tayade & Waghmare, 2016).
Coordination with Metals
- Studies have investigated the compound's unusual coordination with metals. This includes the synthesis of novel metal complexes and their characterization using various spectroscopic methods. Understanding the compound's interaction with metals can provide insights into new materials and catalysts (Kovalchukova et al., 2017).
Antimicrobial and Anti-Proliferative Activities
- Research has also explored the compound's antimicrobial and anti-proliferative activities. This is particularly relevant in the search for new therapeutic agents against various bacterial and fungal pathogens, as well as in cancer research (Al-Wahaibi et al., 2021).
Crystal Structure Analysis
- The crystal structures of derivatives of the compound have been analyzed to understand their molecular geometry and intermolecular interactions. Such studies are essential in the field of crystallography and material science for designing materials with desired properties (Penthala et al., 2016).
Anthelmintic and Anti-Inflammatory Activities
- Some studies have focused on synthesizing new derivatives of the compound and evaluating their anthelmintic and anti-inflammatory activities. This research is significant for developing new pharmaceuticals and therapeutic agents (Shetty, Khazi, & Ahn, 2010).
特性
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-5-7-17(11-15(14)2)22-21-23(9-10-24)18(13-27-21)16-6-8-19(25-3)20(12-16)26-4/h5-8,11-13,24H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRFTGNCJYDGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)





![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)
![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)